molecular formula C28H20N2O6S B2439871 4-(Piperonylideneamino)phenyl sulfone CAS No. 103278-24-6

4-(Piperonylideneamino)phenyl sulfone

Cat. No.: B2439871
CAS No.: 103278-24-6
M. Wt: 512.54
InChI Key: NNBUKWYBJLNMMF-CMNXJCJSSA-N
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Description

4-(Piperonylideneamino)phenyl sulfone is an organic compound with the molecular formula C28H20N2O6S It is a sulfone derivative that features a piperonylideneamino group attached to a phenyl sulfone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperonylideneamino)phenyl sulfone typically involves the condensation reaction between piperonal and 4-aminophenyl sulfone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperonylideneamino)phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones with higher oxidation states.

    Reduction: Formation of 4-(Piperonylideneamino)phenyl amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Piperonylideneamino)phenyl sulfone is primarily related to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the imine and sulfone groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cinnamylideneamino)phenyl sulfone
  • 4-(4-Methylbenzylideneamino)phenyl sulfone
  • Phenyl 4-pyridylmethyl sulfone
  • 4-(2-Hydroxybenzylideneamino)phenyl sulfone
  • 4-(2-Chlorobenzylideneamino)phenyl sulfone

Uniqueness

4-(Piperonylideneamino)phenyl sulfone is unique due to the presence of the piperonylidene group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[4-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O6S/c31-37(32,23-7-3-21(4-8-23)29-15-19-1-11-25-27(13-19)35-17-33-25)24-9-5-22(6-10-24)30-16-20-2-12-26-28(14-20)36-18-34-26/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBUKWYBJLNMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103278-24-6
Record name 4-(PIPERONYLIDENEAMINO)PHENYL SULFONE
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